molecular formula C18H22O5 B4860026 PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B4860026
M. Wt: 318.4 g/mol
InChI Key: NCFFLZCHAXBGOW-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-butyl-2-oxo-2H-chromen-7-ol with isopropyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.

    Substitution: The acetate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several applications in scientific research:

Mechanism of Action

The biological activity of PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is primarily due to its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of enzymes involved in inflammation and coagulation pathways, leading to its anti-inflammatory and anticoagulant effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 7-[(9E)-9-Octadecenoyloxy]-2-oxo-2H-chromen-4-yl acetic acid

Uniqueness

PROPAN-2-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of the butyl group at the 4-position of the chromen-2-one moiety. This structural feature imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds .

Properties

IUPAC Name

propan-2-yl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-4-5-6-13-9-17(19)23-16-10-14(7-8-15(13)16)21-11-18(20)22-12(2)3/h7-10,12H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFFLZCHAXBGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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